Cobalt(II) phosphate

Übersicht

Beschreibung

Cobalt(II) phosphate is a useful research compound. Its molecular formula is Co3O8P2 and its molecular weight is 366.74 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Cobalt(II) phosphate primarily targets the biochemical pathways involved in ionic conduction and ion exchange . It is also known to interact with phosphate anions . The cobalt ions in the compound occupy both octahedral (six-coordinate) and pentacoordinate sites in a 1:2 ratio .

Mode of Action

This compound interacts with its targets through its unique crystallographic structure . The compound forms a 3D framework where phosphate anions of formulation [PO3]n n− (n tends to infinity) develop into long chains of PO4 tetrahedra linked together by CoO6 octahedra . This structure allows the compound to exhibit various physical performances, particularly in relation to ionic conduction and ion exchange .

Biochemical Pathways

The compound’s interaction with biochemical pathways is primarily related to its ionic conduction and ion exchange properties . These properties are influenced by the compound’s crystallographic structure, which includes cobalt ions and phosphate anions . The compound’s ability to conduct ions and facilitate ion exchange can affect various biochemical processes, although the specific pathways and downstream effects may vary depending on the context.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound isinsoluble in water , which could impact its bioavailability

Result of Action

The primary result of this compound’s action is its ability to facilitate ionic conduction and ion exchange . These properties can have various molecular and cellular effects, depending on the specific context and application. For instance, the compound has been used in the manufacture of cathodes of rechargeable lithium-ion batteries due to its ionic conduction properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s ionic conduction and ion exchange properties can be affected by the presence of monovalent cations . Additionally, the compound is relatively stable in air and is more stable in environments with lower humidity . Its solubility can also be influenced by the pH of the environment .

Biochemische Analyse

Biochemical Properties

Cobalt(II) phosphate has been found to play a role in photocatalytic H2 evolution reactions . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions. The nature of these interactions is largely dependent on the specific biochemical context in which this compound is present .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the cellular context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical reaction in which this compound is involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways in which this compound is involved can vary depending on the biochemical context.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a variety of ways. This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can have significant effects on its activity or function. This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biologische Aktivität

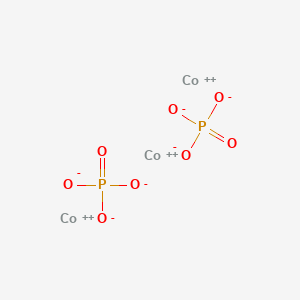

Cobalt(II) phosphate, with the chemical formula Co₃(PO₄)₂, is an inorganic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including catalysis and medicine. This article delves into the biological activity of this compound, highlighting its properties, mechanisms of action, and relevant research findings.

This compound exists primarily in two forms: the tetrahydrate (Co₃(PO₄)₂·4H₂O) and the anhydrous form. The tetrahydrate precipitates from aqueous solutions of cobalt(II) and phosphate salts, while heating converts it to the anhydrous form. The structure consists of discrete phosphate anions linking cobalt ions in octahedral and pentacoordinate sites .

Biological Activity Overview

This compound exhibits several biological activities, notably:

- Antimicrobial Properties : Research indicates that cobalt phosphate nanoparticles possess significant anti-acanthamoebic activity against Acanthamoeba castellanii, a pathogen responsible for severe eye infections. Studies have shown that smaller nanoparticles (around 1.30 µm) demonstrate enhanced anti-acanthamoebic effects compared to larger counterparts .

- Cell Cytotoxicity : The cytotoxic effects of cobalt phosphate vary with particle size. For instance, cobalt phosphate microflakes exhibited only 15% cytotoxicity against HeLa cells, while smaller nanoparticles showed higher cytotoxicity levels (up to 46%) at maximum concentrations . This suggests a size-dependent relationship in the biological activity of cobalt phosphate.

- Catalytic Activity : Cobalt phosphate is recognized for its catalytic properties, particularly in oxygen evolution reactions (OER). Its stability and redox properties make it a promising candidate for use as an electrocatalyst in water splitting processes, which are essential for green hydrogen production .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Interaction with Cellular Components : The interaction between cobalt ions and cellular components may disrupt cellular processes, leading to cytotoxicity. The release of cobalt ions from nanoparticles can influence cellular signaling pathways.

- Formation of Reactive Oxygen Species (ROS) : It is hypothesized that cobalt phosphate may induce oxidative stress within cells by generating ROS, contributing to its antimicrobial and cytotoxic effects .

Case Studies and Research Findings

- Anti-Acanthamoebic Activity :

- Cytotoxicity Assessment :

- Electrocatalytic Properties :

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | Co₃(PO₄)₂ |

| Antimicrobial Activity | Significant against Acanthamoeba castellanii |

| Cytotoxicity (HeLa Cells) | 15% (microflakes), up to 46% (smaller nanoparticles) |

| Electrocatalytic Activity | Effective for oxygen evolution reactions |

Wissenschaftliche Forschungsanwendungen

Catalysis

Cobalt(II) phosphate is primarily recognized for its role as an electrocatalyst in the oxygen evolution reaction (OER). The efficiency of water splitting for hydrogen production is significantly enhanced by CoPi-based materials.

- Oxygen Evolution Reaction (OER) : CoPi exhibits excellent catalytic activity due to its favorable redox properties and stability under operational conditions. Recent studies have highlighted its potential to lower the energy barrier for OER, making it a promising candidate for sustainable hydrogen production technologies .

Table 1: Comparison of CoPi with Other Catalysts

| Catalyst Type | Activity Level | Stability | Cost |

|---|---|---|---|

| This compound | High | Excellent | Low |

| Platinum | Very High | Moderate | Very High |

| Nickel Oxide | Moderate | Good | Low |

Energy Storage

This compound is also being investigated for its application in energy storage systems, particularly in batteries.

- Lithium-Ion Batteries : As a component in battery anodes, CoPi demonstrates enhanced lithium storage capacity due to its structural characteristics that facilitate ion diffusion. This property is crucial for improving the overall performance and longevity of lithium-ion batteries .

- Supercapacitors : The material's high surface area and electrical conductivity make it suitable for use in supercapacitors, which require materials that can deliver rapid charge and discharge cycles.

Material Science

In material science, CoPi is utilized for its structural properties and potential as a precursor for other materials.

- Synthesis of Nanostructures : Cobalt phosphate can be used as a precursor to synthesize various nanostructured materials. For example, it has been employed in the formation of cobalt oxide (CoO) nanocrystals that exhibit superior electrochemical performance when integrated with graphene nanosheets .

- Pigmentation : Historically, cobalt phosphates have been used as pigments in paints and ceramics due to their vibrant colors and stability under heat and light. This application continues to be relevant in artistic and industrial contexts .

Biomedical Applications

Emerging research indicates potential biomedical applications for cobalt phosphates, particularly in drug delivery systems.

- Drug Delivery : The biocompatibility of CoPi suggests it could be engineered into nanoparticles for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .

Case Study 1: Cobalt Phosphate as an OER Catalyst

A recent study investigated the performance of CoPi in a water-splitting setup. The results indicated that CoPi outperformed traditional catalysts by achieving a lower overpotential and maintaining stability over extended periods. This study underscores the viability of CoPi as a cost-effective alternative in renewable energy applications .

Case Study 2: Lithium Storage Capacities

Research on CoO/graphene composites derived from cobalt phosphate showed a remarkable reversible capacity of 1481.9 mAh/g after 30 cycles. This demonstrates the effectiveness of CoPi-derived materials in enhancing battery performance through improved structural integrity during charge-discharge cycles .

Eigenschaften

IUPAC Name |

cobalt(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Co.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDSFTZNNQNSQM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893875 | |

| Record name | Cobalt orthophosphate (Co3(PO4)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pink or purple hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Phosphoric acid, cobalt(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltous phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13455-36-2 | |

| Record name | Cobaltous phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, cobalt(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt orthophosphate (Co3(PO4)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COBALTOUS PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B5M38T47H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of cobalt(II) phosphate influence its properties?

A1: this compound commonly exhibits tetrahedral coordination of phosphate (PO4) units around the cobalt(II) ions. This arrangement leads to the formation of various structures, including layered, chain-like, and open-framework structures. These structural variations directly impact properties such as ion exchange capacity, catalytic activity, and magnetic behavior. [, , , ]

Q2: Does this compound display any interesting spectroscopic features?

A2: Yes, this compound exhibits characteristic peaks in various spectroscopic techniques. For instance, in UV-Vis spectroscopy, it shows absorption bands related to d-d electronic transitions in cobalt(II) ions, often resulting in vibrant colors ranging from purple to blue. []

Q3: How does this compound interact with other materials?

A3: The compatibility of this compound with other materials depends on the specific application and conditions. For example, it can be incorporated into composite materials for specific functionalities. Notably, studies have investigated its use in conjunction with titanium dioxide (TiO2) for photocatalytic applications. []

Q4: Does this compound exhibit catalytic activity?

A4: Yes, this compound has shown promising catalytic activity in various reactions. For instance, a tetranuclear this compound complex has demonstrated exceptional efficiency as a catalyst for electrochemical water oxidation under alkaline conditions. []

Q5: What influences the catalytic activity of this compound?

A5: Factors such as the coordination environment of cobalt(II) ions, the presence of structural defects, and the overall structure play a crucial role in determining the catalytic activity and selectivity of this compound. []

Q6: Have computational methods been used to study this compound?

A6: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to gain insights into the electronic structure, bonding, and reactivity of this compound complexes. These studies contribute to understanding reaction mechanisms and designing improved catalysts. []

Q7: What are some common methods for synthesizing this compound?

A7: Several synthetic routes exist, including hydrothermal synthesis, solid-state reactions, and precipitation methods. Hydrothermal synthesis, often employing organic templates, has proven particularly successful in obtaining cobalt(II) phosphates with tailored structures. [, , , ]

Q8: Can the structure of this compound be modified?

A8: Yes, structural modifications can be achieved by varying the synthesis conditions, such as temperature, pH, and the use of different templates or precursors. These modifications allow for fine-tuning the properties of this compound for specific applications. [, , , ]

Q9: What are the potential applications of this compound?

A9: this compound finds applications in diverse fields, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.